Cas no 9041-93-4 (Bleomycin sulfate)

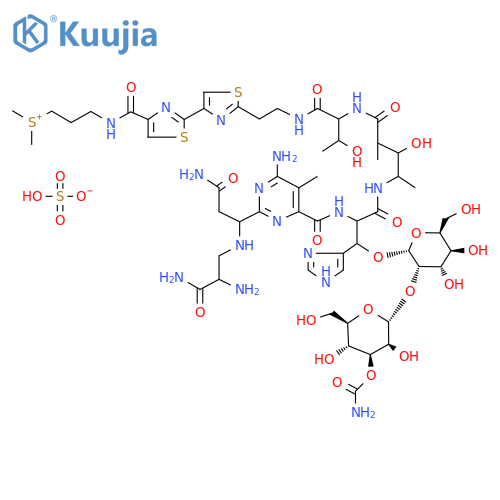

Bleomycin sulfate structure

商品名:Bleomycin sulfate

Bleomycin sulfate 化学的及び物理的性質

名前と識別子

-

- Bleomycin sulfate

- BLENOXANE

- BLEO

- BLEOMYCIN SULFATE, STREPTOMYCES VERTICILLUS

- BLEXANE

- Blenmycins

- bleomycin,sulfate(salt)

- NSC-125066

- bleomycin sulfate from streptomyces verticillus

- BLEOMYCIN SULFATE CELL CULTURE TESTED

- BLEOMYCIN SULFATE, BPC

- BLEOMYCIN SULFATE FROM STREPTOMYCES VERT ICILLUS, LYOPH.

- Blocamicina

- Bleomycin Sulfate, Blenoxane

- Bleomycin Sulfate (A mixture of bleomycin sulfate salts)

- Blenoxane, Bleo, Blexane

- Bleomycin Sulfate (mixture)

- Bleomycin (sulfate)

- Bleomycin sulfate (Bleo, Blexane, Blenoxane®)

- Bleomycin sulphate, Comet assay grade

- 1.5-2.0 units

- BLEMOYCIN SULFATE

- BleoMycin Sufate

- BLEOMYCIN SULPHATE

- 3-[[2-[2-[2-[2-[4-[2-[6-Amino-2-[1-(2-amino-2-carbamoyl-ethyl)amino-2-carbamoyl-ethyl]-5-methyl-pyrimidin-4-yl]carbonylamino-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]ox

- 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2R,3S)-2-[[6-Amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-

- 3-[[2-[2-[2-[2-[4-[2-[6-Amino-2-[1-(2-amino-2-carbamoyl-ethyl)amino-2-carbamoyl-ethyl]-5-methyl-pyrimidin-4-yl]carbonylamino-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3-(3H-imidazol-4-yl)propanoyl]amino-3-hydroxy-2-methyl-pentanoyl]amino-3-hydroxy-butanoyl]aminoethyl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]carbonylamino]propyl-dimethyl-sulfonium hydrogen sulfate

- Bleomycin sulfate (salt)

- 9041-93-4

- Bleomycin, sulfate

- AKOS015896273

- SCHEMBL1648595

- 7DP3NTV15T

- SR-01000941586-2

- UNII-7DP3NTV15T

- Bleomycin, sulfate (salt)

- CCRIS 2470

- SR-01000941586

- Bleomycin sulfate [USAN:USP:JAN]

- Bleomycin sulfate [Bleomycins]

- AKOS022190415

- EINECS 232-925-2

-

- MDL: MFCD00070310

- インチ: InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21?,22?,23?,24?,25?,29-,30+,34?,35?,36?,37+,38+,39-,40-,41?,42-,43-,53+,54-;/m0./s1

- InChIKey: WUIABRMSWOKTOF-OCBSMOPSSA-N

- ほほえんだ: S(O)(=O)(=O)[O-].[C@@H]1(OC(=O)N)[C@H](O)[C@H](O[C@@H]([C@H]1O)CO)O[C@H]1[C@@H](O)[C@H](O)[C@@H](O[C@H]1OC(C1=CNC=N1)C(NC(=O)C1=C(C)C(N)=NC(C(NCC(N)C(N)=O)CC(N)=O)=N1)C(=O)NC(C)C(O)C(C)C(=O)NC(C(C)O)C(NCCC1SC=C(C2SC=C(C(NCCC[S+](C)C)=O)N=2)N=1)=O)CO

計算された属性

- せいみつぶんしりょう: 2924.99000

- どういたいしつりょう: 1511.479

- 同位体原子数: 0

- 水素結合ドナー数: 21

- 水素結合受容体数: 35

- 重原子数: 101

- 回転可能化学結合数: 36

- 複雑さ: 2660

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 9

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 770A^2

じっけんとくせい

- 色と性状: ボレイシンはいくつかの性質が似ている成分を含み、弱アルカリ性物質に属している。銅イオンを含む場合は青緑色、銅イオンを除去すると白色粉末となる。

- 密度みつど: 1.1300

- ゆうかいてん: 197 deg C (dec)

- ようかいど: H2O: 20 mg/mL

- すいようせい: Soluble in water or DMSO

- PSA: 1506.34000

- LogP: -4.20880

- マーカー: 1318

- かんど: 熱に敏感である

- ようかいせい: 水とメタノールに溶けやすく、エタノールに微溶解し、アセトン、酢酸エチル、酢酸ブチル、エーテルにほとんど溶けない。

Bleomycin sulfate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H351

- 警告文: P281

- WGKドイツ:3

- 危険カテゴリコード: 46-40-36/37/38-63

- セキュリティの説明: S53-S36/37-S45

- 福カードFコード:10

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:EC5991990

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- リスク用語:R46

Bleomycin sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15880-500mg |

Bleomycin sulfate |

9041-93-4 | 98% | 500mg |

¥7200.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200134-10mg |

Bleomycin Sulfate, |

9041-93-4 | ≥90% | 10mg |

¥1504.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200134A-50mg |

Bleomycin Sulfate, |

9041-93-4 | ≥90% | 50mg |

¥5265.00 | 2023-09-05 | |

| LKT Labs | B4518-10 mg |

Bleomycin Sulfate |

9041-93-4 | ≥90% | 10mg |

$249.90 | 2023-07-11 | |

| TRC | B595800-1mg |

Bleomycin Sulfate (A mixture of bleomycin sulfate salts) >90% |

9041-93-4 | 1mg |

$ 57.00 | 2023-04-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6116-100 mg |

Bleomycin Sulfate |

9041-93-4 | 98.00% | 100MG |

¥7920.00 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004917-25mg |

Bleomycin sulfate |

9041-93-4 | 1.5-2.0 units/mg | 25mg |

¥744 | 2024-05-21 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6116-10 mg |

Bleomycin Sulfate |

9041-93-4 | 98.00% | 10mg |

¥1200.00 | 2022-02-28 | |

| S e l l e c k ZHONG GUO | S1214-10mg |

Bleomycin sulfate |

9041-93-4 | 99.96% | 10mg |

¥1630.13 | 2023-09-16 | |

| DC Chemicals | DC4196-1 g |

Bleomycin Sulfate |

9041-93-4 | 1g |

$2500.0 | 2022-03-01 |

Bleomycin sulfate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:9041-93-4)Bleomycin sulfate

注文番号:A843541

在庫ステータス:in Stock/in Stock/in Stock/in Stock/in Stock/in Stock

はかる:50mg/25mg/100mg/200mg/1ml/0.25g

清らかである:99%/99%/99%/99%/99%/99%

最終更新された価格情報:Friday, 30 August 2024 07:00

価格 ($):345.0/283.0/513.0/731.0/173.0/844.0

atkchemica

ゴールドメンバー

(CAS:9041-93-4)Bleomycin sulfate

注文番号:CL15153

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:36

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:9041-93-4)硫酸博莱霉素

注文番号:LE2213830

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:37

価格 ($):discuss personally

Bleomycin sulfate 関連文献

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

9041-93-4 (Bleomycin sulfate) 関連製品

- 55720-26-8(Aviglycine hydrochloride)

- 13463-43-9(Ferrous sulfate monohydrate)

- 10034-99-8(Magnesium sulfate heptahydrate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:9041-93-4)Bleomycin sulfate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Suzhou Genelee Bio-Technology Co., Ltd.

(CAS:9041-93-4)Bleomycin Sulfate

清らかである:97%+

はかる:100mg

価格 ($):問い合わせ